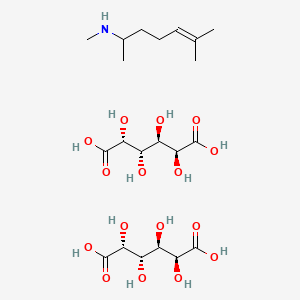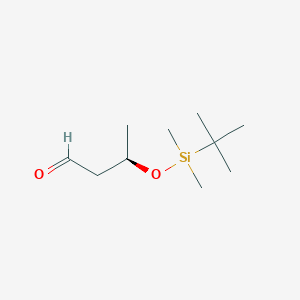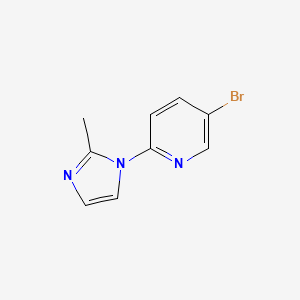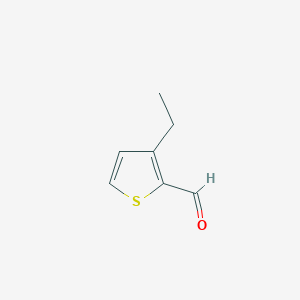
3-ethylthiophene-2-carbaldehyde
Vue d'ensemble
Description
3-ethylthiophene-2-carbaldehyde is an organic compound with the molecular formula C7H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The compound is characterized by the presence of an ethyl group at the third position and a formyl group at the second position of the thiophene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-ethylthiophene-2-carbaldehyde can be synthesized through various methods. One common approach involves the formylation of 3-ethylthiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .
Industrial Production Methods
Industrial production methods for 3-ethyl-2-formylthiophene are not extensively documented. large-scale synthesis would likely involve optimizing the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: 3-Ethyl-2-thiophenecarboxylic acid.
Reduction: 3-Ethyl-2-hydroxymethylthiophene.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-ethylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Medicine: Research into thiophene derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-ethyl-2-formylthiophene depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating various transformations. In biological systems, thiophene derivatives can interact with enzymes and receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethylthiophene: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Formylthiophene: Lacks the ethyl group, which can influence its reactivity and physical properties.
3-Methyl-2-formylthiophene: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties
Uniqueness
3-ethylthiophene-2-carbaldehyde is unique due to the presence of both an ethyl and a formyl group on the thiophene ring. This combination of substituents allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H8OS |
|---|---|
Poids moléculaire |
140.20 g/mol |
Nom IUPAC |
3-ethylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H8OS/c1-2-6-3-4-9-7(6)5-8/h3-5H,2H2,1H3 |
Clé InChI |
ANIABPZLKNMRLN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC=C1)C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
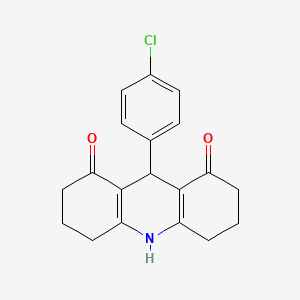
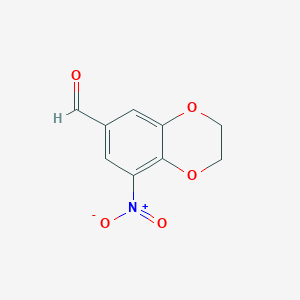
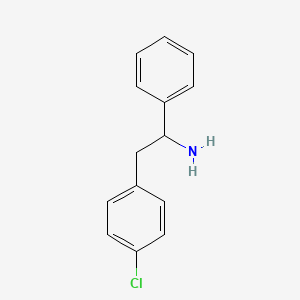
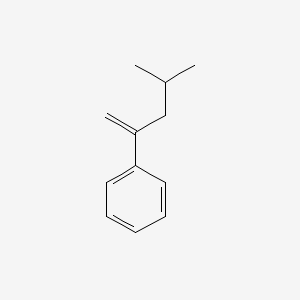
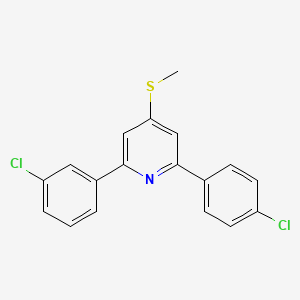
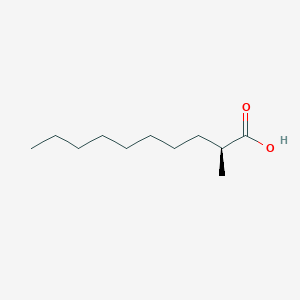
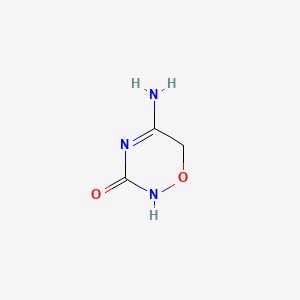
![N-[(oxolan-2-yl)methyl]aniline](/img/structure/B8720068.png)
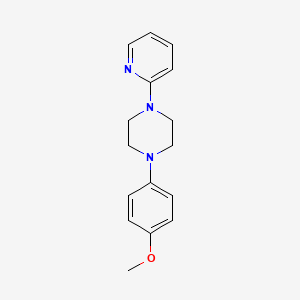
![5-Bromo-7-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B8720080.png)
![5-(1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8720094.png)
